Ebracteolatanolide A
Description
Ebracteolatanolide A is an ent-abietane diterpenoid isolated from the roots of Euphorbia ebracteolata, a plant traditionally used in Chinese medicine for treating pulmonary tuberculosis, chronic tracheitis, and psoriasis . Structurally, it belongs to the tetracyclic diterpene class, characterized by a fused four-ring system with hydroxyl and epoxy functional groups . Its molecular formula is C₂₀H₂₈O₄ (molecular weight: 332.4 g/mol), and it exists as white acicular crystals with a melting point of 210°C .
Properties
IUPAC Name |
9-hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10-12-14(23-17(10)22)13(21)15-19(4)8-5-7-18(2,3)11(19)6-9-20(15)16(12)24-20/h11,13-16,21H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVDGGIHTUCGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3C4(CCCC(C4CCC35C2O5)(C)C)C)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Source Material and Initial Preparation
The primary source of Ebracteolatanolide A is the dried herbal material of Euphorbia ebracteolata. The preparation begins with:
- Powdering : The dried plant material is ground into a fine powder using a sieve of 100 mesh to ensure uniform particle size, which facilitates efficient extraction.
- Extraction Solvent : Ethanol, particularly 95% aqueous ethanol, is used as the extraction solvent. This concentration was chosen after optimization trials with 50%, 70%, and 95% ethanol, where no significant chromatographic differences were observed, but 95% ethanol provided optimal extraction efficiency.
Extraction Procedure
- Ultrasonic-Assisted Extraction : An aliquot of 1 g of the powdered E. ebracteolata is extracted with 25 mL of 95% ethanol using an ultrasonic water bath at 30 °C for 30 minutes. Ultrasonication enhances the penetration of solvent into plant tissues, increasing the yield of diterpenoids including this compound.
- Filtration : The extract is filtered through a 0.22 μm membrane filter to remove particulate matter before chromatographic analysis or further processing.
Isolation and Purification
Following extraction, isolation of this compound involves chromatographic techniques:
- Column Chromatography : The crude extract is subjected to silica gel column chromatography. Silica gel with a mesh size of 230–400 is commonly used to separate diterpenoids based on polarity differences.
- Elution : Gravitational elution with solvent systems such as methanol-chloroform mixtures (e.g., CH3OH–CH2Cl2 in a 7:3 ratio) is employed to fractionate the extract. This process yields fractions enriched in diterpenoids, including this compound.
- High-Performance Liquid Chromatography (HPLC) : For further purification and analysis, reversed-phase HPLC using C18 columns (e.g., Zorbax SB-C18) is utilized. The mobile phase typically contains 0.03% formic acid in water and acetonitrile to improve peak shape and ionization efficiency during mass spectrometry.
Identification and Characterization
- Mass Spectrometry (MS) : Electrospray ionization in positive mode (ESI+) combined with tandem mass spectrometry (MS/MS) is used to identify this compound. The compound shows a protonated molecular ion [M+H]+ at m/z 333.2068, consistent with the molecular formula C20H28O4.
- Fragmentation Pattern : MS/MS spectra reveal characteristic neutral losses of H2O and CO, confirming the diterpenoid lactone structure of this compound.
- Retention Time : In HPLC analysis, this compound elutes at approximately 15.44 minutes under optimized chromatographic conditions.
Summary Table of Preparation and Analytical Data for this compound
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Plant material | Euphorbia ebracteolata dried powder, 100 mesh sieve | Uniform fine powder for extraction |
| Extraction solvent | 95% aqueous ethanol | Optimal extraction of diterpenoids |
| Extraction method | Ultrasonic bath, 30 °C, 30 min | Enhanced yield of target compounds |
| Filtration | 0.22 μm membrane filter | Removal of particulates |
| Initial purification | Silica gel column chromatography, CH3OH–CH2Cl2 (7:3) | Fractionation of diterpenoid-rich extracts |
| Final purification | Reversed-phase HPLC (Zorbax SB-C18 column) | High purity isolation of this compound |
| Detection and ID | UPLC–Q–TOF/MS in positive ion mode | [M+H]+ at m/z 333.2068, retention time 15.44 min |
| MS/MS fragmentation | Neutral loss of H2O and CO | Confirmation of diterpenoid lactone structure |
Research Findings and Optimization Notes
- The use of 95% ethanol as extraction solvent was justified by comparative chromatographic analysis showing no significant difference in component profiles with lower ethanol concentrations but better extraction efficiency at higher ethanol content.
- Among tested chromatographic columns, Zorbax SB-C18 provided superior resolution for diterpenoids including this compound, facilitating accurate quantification and characterization.
- The addition of formic acid (0.03%) to the mobile phase improved ionization efficiency in mass spectrometry and resulted in symmetric chromatographic peaks, which is critical for reliable analysis.
- Positive ion mode ESI-MS was preferred over negative mode due to higher sensitivity and cleaner spectra for diterpenoids from E. ebracteolata.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives with modified functional groups.
Scientific Research Applications
Ebracteolatanolide A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. Its hydroxyl group can participate in hydrogen bonding and redox reactions, while the pentacyclic structure provides stability and rigidity. These properties enable it to interact with enzymes, receptors, and other biomolecules, potentially influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ebracteolatanolide A shares structural and biosynthetic relationships with other ent-abietane diterpenoids isolated from Euphorbia species. Below is a detailed comparison with key analogs:
Structural and Molecular Comparisons
Key Differentiating Features
Oxygenation Patterns: this compound contains four oxygen atoms (one epoxy, three hydroxyl/methoxy groups), distinguishing it from Jolkinolides A and B, which have fewer oxygen atoms . Yuexiandajisu D/E exhibit higher oxygenation (five oxygen atoms) due to additional hydroxyl or methoxy groups on the C-8 and C-14 positions .
Ring Modifications: Unlike Jolkinolide B’s α,β-unsaturated lactone, this compound features a 12α,16-olide linkage with an epoxy group bridging the B and C rings . Ebracteolatanolide B differs by an acetylated hydroxyl group, increasing its molecular weight to 350.46 g/mol .
Spectroscopic Identification
- 13C-NMR Data: this compound’s carbons resonate distinctively at δ 70–80 ppm for epoxy groups, contrasting with Jolkinolide B’s signals for α,β-unsaturated lactones (δ 165–170 ppm) .
- MS/MS Fragmentation : Its fragmentation pattern includes losses of H₂O and CH₃, consistent with hydroxyl and methyl substitutions .
Biological Activity
Ebracteolatanolide A is a compound of significant interest in the field of natural products and pharmacology, particularly for its diverse biological activities. This article delves into the biological activity of this compound, summarizing recent research findings, case studies, and potential applications.
Overview of this compound
This compound is a natural product derived from various plant sources, particularly within the family of Euphorbiaceae. Its structure consists of a complex arrangement of carbon rings that contribute to its biological properties. The compound has been studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
1. Anticancer Activity
This compound has shown promising anticancer properties in various studies. Research indicates that it can induce apoptosis in cancer cells through several mechanisms:
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. This inhibition leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines, including breast and liver cancer cells .
- Case Studies : In vitro studies have demonstrated that this compound significantly reduces viability in cancer cell lines at micromolar concentrations. For instance, a study reported an IC50 value of 12 µM against breast cancer cells, indicating strong cytotoxic effects .
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MDA-MB-231 (Breast) | 12 | PI3K/Akt inhibition | |
| HepG2 (Liver) | 15 | Apoptosis induction |
2. Anti-inflammatory Activity
This compound exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory diseases:
- Inhibition of Cytokines : The compound has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis and other inflammatory disorders .
- Research Findings : In a study involving RAW 264.7 macrophages, this compound reduced nitric oxide (NO) production significantly, with an IC50 value of 4.9 µM .
3. Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Bacterial Inhibition : Preliminary studies indicate that this compound exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.5 to 8.0 mg/mL depending on the bacterial strain tested .
- Fungal Activity : Additionally, the compound has shown antifungal properties against common pathogens like Candida albicans, suggesting its utility in treating fungal infections .
Q & A
Q. What spectroscopic methods are commonly used to elucidate the structure of Ebracteolatanolide A, and how are they validated?
Q. What are the standard protocols for isolating this compound from Euphorbia ebracteolata?
Isolation generally involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC), preparative thin-layer chromatography (PTLC), or high-performance liquid chromatography (HPLC). Polar fractions containing diterpenoids are often targeted, with purity confirmed via HPLC-UV or LC-MS. Researchers must specify plant material sources, extraction durations, and solvent ratios to enable replication. For instance, highlights the use of silica gel CC with gradient elution (petroleum ether/acetone) for compound separation . Methodological transparency is critical to address variability in yield due to seasonal or geographical differences in plant chemistry .
Q. Which bioactivity assays are typically employed to evaluate this compound?
Common assays include cytotoxicity screening (e.g., against cancer cell lines via MTT or SRB assays), anti-inflammatory tests (e.g., COX-2 inhibition), and antimicrobial activity assessments (e.g., disk diffusion). Researchers must standardize cell lines, control groups, and incubation conditions to ensure comparability across studies. For example, emphasizes bioactivity evaluation but does not specify results, underscoring the need for explicit protocols (e.g., IC calculations) in published methods .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?
Contradictions in spectral data often arise from stereochemical ambiguities or solvent-induced shifts. Advanced strategies include:
- 2D NMR techniques (e.g., NOESY for spatial proximity analysis) to resolve stereochemistry.
- Computational modeling (e.g., density functional theory (DFT) for - and -NMR chemical shift predictions).
- Comparative crystallography to validate structural assignments against known analogs. Researchers should cross-reference data with databases like SciFinder or PubChem and report deviations with plausible explanations (e.g., tautomerism) .
Q. What experimental strategies are recommended to investigate the structure-activity relationships (SAR) of this compound?
SAR studies require systematic modifications of the compound’s functional groups (e.g., lactone ring oxidation, hydroxylation) followed by bioactivity profiling. Key steps include:
- Semi-synthetic derivatization guided by molecular docking to predict target interactions.
- Dose-response assays to quantify potency changes.
- Metabolite stability tests (e.g., microsomal incubation) to assess pharmacokinetic relevance. For reproducibility, synthetic pathways and purity thresholds (>95%) must be rigorously documented .
Q. How should contradictory bioactivity results across studies on this compound be methodologically addressed?
Discrepancies may stem from assay variability, compound purity, or biological model differences. To mitigate:
- Replicate assays under standardized conditions (e.g., identical cell passages, serum-free media).
- Validate purity via orthogonal methods (e.g., HPLC coupled with evaporative light scattering detection).
- Meta-analysis of published data to identify confounding variables (e.g., solvent effects in in vitro assays). Transparent reporting of negative results and experimental limitations is essential to refine hypotheses .
Data Presentation Guidelines
Q. What are the best practices for presenting spectral and bioactivity data in publications on this compound?
- Spectral Data : Include annotated spectra in supplementary materials, with peak assignments tabulated (δ values, multiplicity, coupling constants). For novel compounds, provide full 2D NMR datasets (HSQC, HMBC) .
- Bioactivity : Report means ± standard deviations from triplicate experiments, with statistical significance (e.g., p-values from ANOVA). Use dose-response curves for IC/EC values .
- Tables : Summarize key results (e.g., Table 1: Cytotoxicity of this compound derivatives) with footnotes explaining abbreviations and statistical tests .
Methodological Frameworks
Q. How can researchers design studies to investigate this compound’s mechanism of action?
Employ multi-omics integration (transcriptomics, proteomics) to identify target pathways. For example:
- RNA-seq to detect differentially expressed genes post-treatment.
- Network pharmacology to map compound-target interactions. Combine with in silico tools (molecular dynamics simulations) to validate binding affinities. Experimental controls (e.g., siRNA knockdown of putative targets) are critical to confirm mechanistic hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
